molecular formula C5H12ClNO B3053189 N-Methyl-2-chloroethyl-2-hydroxyethylamine CAS No. 51822-57-2

N-Methyl-2-chloroethyl-2-hydroxyethylamine

Cat. No.: B3053189
CAS No.: 51822-57-2
M. Wt: 137.61 g/mol
InChI Key: DOIGXYACGZWLMR-UHFFFAOYSA-N
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Description

N-Methyl-2-chloroethyl-2-hydroxyethylamine is a chemical compound with the molecular formula C5H12ClNO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methyl group, a chloroethyl group, and a hydroxyethyl group attached to an amine.

Synthetic Routes and Reaction Conditions:

  • Reaction of Formaldehyde with Diethanolamine:

      Reactants: Formaldehyde and diethanolamine.

      Conditions: The reaction is carried out by heating the mixture to boiling, followed by the addition of formaldehyde and diethanolamine. The temperature is maintained at 90-98°C, and the mixture is refluxed for 4 hours.

  • Reaction of Methylamine with Ethylene Oxide:

      Reactants: Methylamine and ethylene oxide.

      Conditions: Ethylene oxide gas is introduced into a 20% methylamine solution at a temperature below 30°C. The reaction is continued until the relative density of the reaction mixture reaches 1.025.

Industrial Production Methods:

Types of Reactions:

  • Substitution Reactions:

    • This compound can undergo nucleophilic substitution reactions due to the presence of the chloroethyl group.
  • Oxidation Reactions:

    • The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Major Products:

  • The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids.

Scientific Research Applications

N-Methyl-2-chloroethyl-2-hydroxyethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-2-chloroethyl-2-hydroxyethylamine involves its interaction with biological molecules. It can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s molecular targets include DNA bases, particularly guanine, where it forms cross-links that prevent proper DNA function .

Comparison with Similar Compounds

Uniqueness:

  • N-Methyl-2-chloroethyl-2-hydroxyethylamine is unique due to the presence of both a hydroxyethyl group and a chloroethyl group, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-[2-chloroethyl(methyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClNO/c1-7(3-2-6)4-5-8/h8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIGXYACGZWLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199778
Record name N-Methyl-2-chloroethyl-2-hydroxyethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51822-57-2
Record name N-Methyl-2-chloroethyl-2-hydroxyethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051822572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-2-chloroethyl-2-hydroxyethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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